(+)-Isolariciresinol

描述

Isolariciresinol has been reported in Tsuga chinensis, Salacia chinensis, and other organisms with data available.

RN given refers to ((1-S-(1alpha,2beta,3alpha))-isomer); structure given in first source

Structure

2D Structure

3D Structure

属性

IUPAC Name |

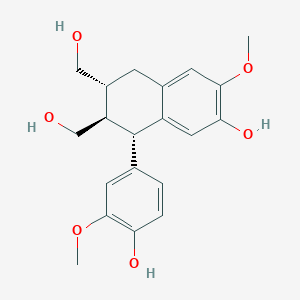

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFXBIXJCWAUCH-KPHUOKFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203273 |

Source

|

| Record name | Isolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-29-8 |

Source

|

| Record name | (+)-Isolariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLARICIRESINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRJ46XRJ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to (+)-Isolariciresinol: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol, a lignan belonging to the class of phytoestrogens, has garnered significant scientific interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is distributed across various plant species. While it is often a minor component compared to other lignans, several plants have been identified as notable sources. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

| Plant Species | Family | Plant Part | Reference |

| Rubia yunnanensis | Rubiaceae | Roots | [1] |

| Tsuga chinensis | Pinaceae | Not Specified | [1] |

| Salacia chinensis | Celastraceae | Not Specified | [1] |

| Linum usitatissimum (Flaxseed) | Linaceae | Seeds (Meal) | [2] |

| Cedrus deodara (Deodar Cedar) | Pinaceae | Not Specified | |

| Phyllanthus niruri | Phyllanthaceae | Whole Herb | |

| Alnus japonica (Japanese Alder) | Betulaceae | Not Specified |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction, followed by hydrolysis to release the aglycone from its glycosidic form, and subsequent chromatographic purification.

General Experimental Workflow

Detailed Protocol for Isolation from Flaxseed Meal

This protocol is adapted from the methodology described for the isolation of lignans from flaxseed meal[2].

1. Extraction:

-

Defatted flaxseed meal is extracted with 80% aqueous methanol at a solid-to-solvent ratio of 1:10 (w/v).

-

The mixture is agitated for 4 hours at room temperature.

-

The extract is then filtered to remove solid plant material.

2. Hydrolysis:

-

The filtered extract is concentrated under reduced pressure to remove methanol.

-

The resulting aqueous solution is subjected to acid hydrolysis by adding a strong acid (e.g., HCl) to a final concentration of 1 M.

-

The mixture is heated at 100°C for 1-2 hours to cleave the glycosidic linkages.

3. Purification:

-

The hydrolyzed solution is cooled and then partitioned with a non-polar solvent such as ethyl acetate.

-

The organic phase, containing the lignan aglycones, is collected and concentrated.

-

Further purification is achieved using column chromatography, for instance, with Sephadex LH-20, followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

Protocol for Isolation from Rubia yunnanensis

Quantitative Analysis

The quantification of this compound in plant extracts is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A method for the determination of isolariciresinol in various foodstuffs has been developed, allowing for quantification down to the parts-per-billion (ppb) range[4][5].

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC with Coulometric Electrode Array Detection | ppb range | ppb range | [4][5] |

Note: Specific yield data for this compound from various plant sources is limited as it is often a minor component. The provided analytical method allows for its precise quantification in different matrices.

Biological Activity and Signaling Pathways

This compound, along with other lignans, is known to possess anti-inflammatory properties. The underlying mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. Lignans that are structurally similar to this compound, such as secoisolariciresinol diglucoside (SDG), have been shown to inhibit the NF-κB signaling cascade[2][6].

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound and related lignans are thought to interfere with this cascade.

As depicted in the diagram, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting key steps in the NF-κB signaling pathway. This may include the inhibition of IKK activation, which would prevent the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm. Additionally, it might inhibit the nuclear translocation of the active p65/p50 dimer. The ultimate result is a downregulation of the expression of pro-inflammatory genes.

Conclusion

This compound represents a promising natural compound with potential applications in the pharmaceutical and nutraceutical industries. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation, and insights into its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized and scalable methods for its production. The information compiled herein serves as a foundational resource to facilitate and inspire future investigations into this intriguing lignan.

References

- 1. This compound | C20H24O6 | CID 160521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpenoids from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of secoisolariciresinol, lariciresinol and isolariciresinol in plant foods by high performance liquid chromatography coupled with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Isolariciresinol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of (+)-Isolariciresinol, a lignan found in various plant species. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Identification

This compound is a lignan characterized by a 5,6,7,8-tetrahydronaphthalen-2-ol skeleton.[1] Key structural features include hydroxymethyl groups at positions 6 and 7, a methoxy group at position 3, and a 4-hydroxy-3-methoxyphenyl group at position 8.[1] It is classified as a polyphenol, a primary alcohol, and a member of the guaiacols.[1][2]

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol | [1] |

| CAS Number | 548-29-8 | [1][2][3][4][5] |

| Chemical Formula | C20H24O6 | [1][3][4][5] |

| Molecular Weight | 360.4 g/mol | [1][4][5] |

| Synonyms | Isolariciresinol, (+)-Cyclolariciresinol, (7′S,8′R,8R)-Isolariciresinol | [1] |

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2][6] Its solubility and other physical properties are summarized below.

Physicochemical Data

| Property | Value | Source |

| Melting Point | 88-90 °C or 112 °C | [2][3] |

| Boiling Point (Predicted) | 584.1±50.0 °C | [2] |

| Density (Predicted) | 1.275±0.06 g/cm3 | [2] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate.[2] Poorly soluble in general solvents, but can be dissolved under mild acidic conditions.[6] | |

| pKa (Predicted) | 10.08±0.35 | [2] |

| LogP (Estimated) | 1.640 | [2] |

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, making it a compound of interest for drug development. Its primary roles are as an antioxidant and an anti-inflammatory agent.[6]

Key Biological Activities:

-

Antioxidant Activity : It effectively scavenges ABTS radicals, with a reported IC50 of 19.4 µM in a cell-free assay. This antioxidant property is crucial for preventing cellular damage caused by free radicals.[6]

-

Anti-inflammatory Effects : this compound inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages, with an IC50 value of 84.45 µM.

-

Neuroprotective Potential : Research indicates that it can inhibit the self-aggregation of amyloid-β (1-42) at a concentration of 20 µM, suggesting a potential role in the management of Alzheimer's disease.

-

Cardiovascular Health : Its antioxidant and anti-inflammatory properties suggest potential applications in the treatment of cardiovascular diseases.[6]

-

Oncology : There is interest in its potential use in the preparation of drugs for treating tumors.[6]

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through various cellular signaling pathways. A key proposed mechanism involves the activation of the farnesoid X receptor (FXR), which can lead to the reduction of oxidative stress and inflammation.

Caption: Proposed anti-inflammatory and antioxidant mechanism of this compound via FXR activation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of this compound. Below are generalized methodologies for key assays mentioned in the literature.

A. ABTS Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

-

Workflow:

Caption: Workflow for determining antioxidant activity using the ABTS assay.

-

Detailed Steps:

-

Prepare a stock solution of ABTS and potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

After a set incubation period, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

B. Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay determines the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Workflow:

References

- 1. This compound | C20H24O6 | CID 160521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 548-29-8 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound ≥95.0% (HPLC) | 548-29-8 [sigmaaldrich.com]

- 5. This compound CAS#: 548-29-8 [m.chemicalbook.com]

- 6. Isolariciresinol [chembk.com]

An In-depth Technical Guide to (+)-Isolariciresinol: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isolariciresinol, a lignan found in various plant species, has garnered significant scientific interest due to its diverse biological activities, including notable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and research surrounding this compound. It details the initial isolation and structural elucidation of the compound, summarizes its key biological activities with quantitative data, and provides detailed experimental protocols for its extraction, purification, and bioactivity assessment. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its modulation of the PI3K/Akt and NF-κB signaling pathways, visualized through detailed diagrams.

Discovery and History

This compound is a lignan, a class of polyphenolic compounds derived from the dimerization of two coniferyl alcohol molecules. Its formal IUPAC name is (6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol[1].

The initial identification of isolariciresinol in a biological context occurred in 1989, when it was detected in human urine, suggesting its origin from dietary plant precursors[2]. A significant milestone in its history was its first reported detection in a food source, flaxseed meal (Linum usitatissimum), in 1999[3][4]. This discovery highlighted flaxseed as a primary dietary source of lignan precursors. Since then, this compound has been identified in a variety of other plants, including the roots of Rubia yunnanensis, Tsuga chinensis, and Salacia chinensis[1].

Early research focused on the isolation and structural characterization of lignans from various botanical sources. Over time, the focus has shifted towards elucidating the biological activities and therapeutic potential of these compounds, with this compound emerging as a promising candidate for further investigation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₆ | [1] |

| Molecular Weight | 360.40 g/mol | [1] |

| IUPAC Name | (6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol | [1] |

| CAS Number | 548-29-8 | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 88-90 °C | [5] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its phenolic structure, which enables it to scavenge free radicals and chelate metal ions. The antioxidant capacity has been evaluated using various in vitro assays.

| Assay | Test System | IC₅₀ / Activity | Reference |

| DPPH Radical Scavenging | |||

| ABTS Radical Scavenging | |||

| Ferric Reducing Antioxidant Power (FRAP) |

Note: Specific IC₅₀ values for this compound in these assays require further targeted literature searches for direct measurements.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).

| Assay | Cell Line | IC₅₀ Value | Reference |

| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 3.7 µM to 7.4 µM (for related lignan derivatives) | [4][6][7] |

Experimental Protocols

Isolation and Purification of this compound from Plant Material

This protocol provides a general framework for the isolation and purification of this compound from plant sources, which can be adapted based on the specific plant matrix.

1. Plant Material Preparation:

- Collect and taxonomically identify the plant material.

- Air-dry the plant material at room temperature and grind it into a fine powder.

2. Extraction:

- Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours.

- Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.

4. Chromatographic Purification:

- Subject the ethyl acetate or methanol fraction to column chromatography on silica gel.

- Elute the column with a gradient of chloroform and methanol.

- Monitor the fractions using Thin Layer Chromatography (TLC).

- Combine fractions containing the compound of interest.

5. High-Performance Liquid Chromatography (HPLC) Purification:

- Further purify the enriched fractions using reversed-phase HPLC (RP-HPLC).

- Column: C18 column (e.g., 250 x 10 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. An isocratic system of acetonitrile/10 mM sodium acetate buffer (pH 4.8) has also been reported[8].

- Flow Rate: 1-3 mL/min.

- Detection: UV detector at 280 nm.

- Collect the peak corresponding to this compound.

6. Structure Elucidation:

- Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with literature data.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1. Reagent Preparation:

- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

- Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

2. Assay Procedure:

- In a 96-well plate, add a specific volume of the DPPH solution to each well.

- Add an equal volume of the test compound or standard at different concentrations.

- For the control, add methanol instead of the test compound.

- Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement:

- Measure the absorbance at 517 nm using a microplate reader.

4. Calculation:

- Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

- Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay determines the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture:

- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

2. Assay Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of this compound for 1-2 hours.

- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

3. Measurement of Nitrite:

- Collect the cell culture supernatant.

- Measure the nitrite concentration in the supernatant using the Griess reagent system.

- Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

- Incubate at room temperature for 10-15 minutes.

- Measure the absorbance at 540 nm.

4. Calculation:

- Create a standard curve using known concentrations of sodium nitrite.

- Determine the nitrite concentration in the samples from the standard curve.

- Calculate the percentage of NO inhibition and the IC₅₀ value.

Mechanism of Action: Signaling Pathways

This compound and its metabolites exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Research suggests that this compound and its metabolites can inhibit this pathway, likely by preventing the degradation of IκBα.

References

- 1. This compound | C20H24O6 | CID 160521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Biological activities of (+)-Isolariciresinol

An In-depth Technical Guide on the Biological Activities of (+)-Isolariciresinol

Introduction

This compound is a lignan, a class of polyphenolic compounds widely distributed in the plant kingdom.[1][2] It is found in various plant species, including Cornus officinalis, Pinus densiflora, and flaxseed.[3][4][5] As a phytoestrogen, this compound and its derivatives have garnered significant interest within the scientific community for their diverse and potent biological activities.[5][6] This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anti-inflammatory and antioxidant properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models.[3][7] Its primary mechanism involves the inhibition of key inflammatory mediators and cytokines. Studies have shown that this compound can effectively suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][8] The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. Furthermore, its anti-inflammatory action extends to the inhibition of other pro-inflammatory molecules, including prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).[7] This broad-spectrum inhibition of inflammatory markers suggests that this compound may act on upstream signaling pathways that regulate the inflammatory response.

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of inflammation.[1][9] Upon stimulation by inflammatory signals like LPS, the NF-κB dimer is released from its inhibitor, IκB, and translocates to the nucleus. There, it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes such as iNOS and cyclooxygenase-2 (COX-2).[1] The ability of this compound to inhibit the production of NO, PGE2, and TNF-α strongly suggests its potential to modulate the NF-κB signaling pathway.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[1][10] Lignans, including this compound, are recognized for their potent antioxidant properties.[1][11]

This compound exhibits robust radical scavenging capabilities. It has been shown to effectively scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in cell-free assays.[1][4] Beyond direct radical scavenging, this compound can also inhibit the generation of ROS within cells, as demonstrated in HL-60 and RAW 264.7 macrophage cells.[1][10]

The antioxidant effects of lignans are also mediated through the upregulation of endogenous antioxidant defense systems.[1] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes.[1][10] While studies on the related lignan (+)-lariciresinol have shown activation of the Nrf2-mediated heme oxygenase-1 (HO-1) pathway, it is plausible that this compound shares a similar mechanism, enhancing cellular protection against oxidative stress by boosting the expression of enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).[10]

Other Biological Activities

Preliminary research suggests that the biological activities of this compound extend beyond its anti-inflammatory and antioxidant effects. One study has indicated its potential as a neuroprotective agent by demonstrating its ability to inhibit the self-aggregation of amyloid-β (1-42) peptides in a cell-free assay, a key pathological event in Alzheimer's disease.[4]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activities of this compound.

| Biological Activity | Assay | Cell Line / System | IC50 Value | Reference |

| Antioxidant | ABTS Radical Scavenging | Cell-free | 19.4 µM | [4] |

| Antioxidant | DPPH Radical Scavenging | Cell-free | 53.0 µM | [11] |

| Anti-inflammatory | LPS-induced NO Production | RAW 264.7 Macrophages | 84.45 µM | [4] |

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is based on methodologies described in the literature for assessing the anti-inflammatory effects of compounds.[8]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 2 x 10^6 cells/mL and allowed to adhere for 24 hours.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound. Aminoguanidine is used as a positive control.

-

After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.

-

The plates are incubated for another 24 hours at 37°C.

-

-

NO Measurement (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 550 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

-

-

Cell Viability (MTT Assay): To ensure that the observed NO inhibition is not due to cytotoxicity, a parallel MTT assay is performed. After removing the supernatant for the Griess assay, MTT solution is added to the remaining cells, and the viability is assessed by measuring the absorbance of the formazan product.[8]

ABTS Radical Scavenging Assay

This protocol outlines a common method for determining antioxidant capacity.[4]

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure:

-

10 µL of this compound solution at various concentrations is added to 190 µL of the diluted ABTS•+ solution.

-

The mixture is incubated for 6 minutes at room temperature in the dark.

-

The absorbance is measured at 734 nm.

-

-

Calculation: The percentage of scavenging is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the ABTS•+ solution without the sample. The IC50 value is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Caption: Proposed antioxidant mechanism of this compound via activation of the Nrf2 pathway.

Experimental Workflow

Caption: General workflow for the isolation and purification of this compound from plant sources.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit key inflammatory mediators like NO, PGE2, and TNF-α highlights its therapeutic potential. The underlying mechanisms likely involve the modulation of critical signaling pathways such as NF-κB and Nrf2. While further research, particularly in in vivo models and clinical settings, is required to fully elucidate its pharmacological profile, the existing data provide a strong foundation for its development as a potential agent for the prevention and treatment of inflammatory conditions and diseases associated with oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C20H24O6 | CID 160521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolariciresinol | CAS:548-29-8 | Manufacturer ChemFaces [chemfaces.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research-management.mq.edu.au [research-management.mq.edu.au]

- 11. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Isolariciresinol: An In-Depth Technical Guide on its In Vitro Mechanism of Action

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Isolariciresinol, a lignan found in various plant species, has demonstrated significant pharmacological potential in preclinical in vitro studies.[1] This technical guide provides a comprehensive overview of its core mechanisms of action, focusing on its antioxidant and anti-inflammatory properties. The document synthesizes available quantitative data, details the experimental protocols used for its evaluation, and visualizes the key signaling pathways implicated in its activity. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic applications of this compound.

Core Mechanisms of Action

In vitro research has primarily elucidated two interconnected mechanisms of action for this compound: direct antioxidant activity through radical scavenging and indirect antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways.

Antioxidant Activity

This compound exhibits potent antioxidant effects by directly scavenging harmful free radicals and by upregulating the cellular antioxidant defense system.[2] Its efficacy has been quantified in various standard assays.

2.1.1 Direct Radical Scavenging The compound has shown a strong capacity to neutralize radicals such as 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals.[2] This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous chronic diseases.

2.1.2 Upregulation of Endogenous Antioxidant Enzymes While direct evidence for this compound is still emerging, related lignans have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3] This pathway is a master regulator of the antioxidant response, and its activation leads to the transcription of protective enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[3]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[2][4] Inhibition of this pathway leads to a downstream reduction in the production of key inflammatory mediators.

2.2.1 Inhibition of Pro-inflammatory Mediators Studies on lignans, including derivatives of isolariciresinol, have demonstrated a significant reduction in the production of nitric oxide (NO) in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[5] This is often accompanied by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing NO and prostaglandins, respectively.[2] Furthermore, the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is also attenuated.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies, providing a comparative basis for the bioactivity of this compound.

Table 1: In Vitro Antioxidant Activity of Isolariciresinol

| Assay Type | Test Compound | Result (IC₅₀) | Reference |

|---|

| DPPH Radical Scavenging | (±)-Isolariciresinol | 53.0 µM |[7] |

Note: Data for the specific (+)-enantiomer is limited; the available data is for the racemic mixture.

Table 2: In Vitro Anti-inflammatory Activity of Isolariciresinol Derivatives

| Assay / Marker | Cell Line | Inducer | Result (IC₅₀) | Reference |

|---|

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 3.7 µM and 7.4 µM* |[5] |

Note: These IC₅₀ values are for newly isolated, previously undescribed lignan derivatives related to isolariciresinol, as reported in the study.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

Anti-inflammatory Signaling Pathway

Caption: NF-κB signaling pathway inhibition by this compound.

Antioxidant Response Signaling Pathway

Caption: Proposed Nrf2-mediated antioxidant response pathway.

Experimental Protocols

The following sections describe generalized methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[8]

-

Methodology:

-

A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Serial dilutions of this compound are prepared in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the test compound dilutions. A control well contains only the DPPH solution and solvent.

-

The plate is incubated in the dark at room temperature for approximately 30 minutes.

-

The absorbance is measured at a wavelength between 515-520 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.[8]

-

Nitric Oxide (NO) Production Assay in Macrophages

-

Principle: This assay quantifies the anti-inflammatory effect of a compound by measuring the inhibition of NO production in cells, typically RAW 264.7 macrophages, stimulated with an inflammatory agent like LPS. NO production is indirectly measured by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

-

Methodology:

-

Cell Culture: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound for a pre-incubation period (e.g., 1-2 hours).

-

Stimulation: LPS (e.g., 1 µg/mL) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Nitrite Measurement: An aliquot of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added.

-

After a short incubation period (10-15 minutes) at room temperature, the absorbance is measured at approximately 540 nm.

-

The nitrite concentration is calculated from a standard curve prepared with sodium nitrite. The percentage of NO production inhibition is determined relative to the LPS-only treated cells.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in a signaling cascade (e.g., NF-κB or MAPK pathways). It can measure total protein levels or the levels of activated (phosphorylated) proteins to assess pathway activation.

-

Methodology:

-

Cell Treatment and Lysis: Cells are treated as described in the NO assay. After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα, anti-Nrf2). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system. The band intensity is quantified using densitometry software.

-

Conclusion and Future Directions

The in vitro evidence strongly supports that this compound acts as a potent antioxidant and anti-inflammatory agent. Its mechanisms involve direct radical scavenging and the modulation of the NF-κB signaling pathway. The proposed activation of the Nrf2 pathway, based on data from related lignans, presents a compelling area for future investigation.

For drug development professionals, this compound represents a promising natural scaffold. Future research should focus on:

-

Obtaining more extensive quantitative data (IC₅₀) for this compound across a wider range of antioxidant and anti-inflammatory assays.

-

Directly confirming and elucidating its effect on the Nrf2/HO-1 and MAPK signaling pathways.

-

Investigating its potential to inhibit specific enzymes involved in inflammation, such as COX and lipoxygenase (LOX) isozymes.

-

Expanding in vitro studies to other disease models where oxidative stress and inflammation are key, such as neurodegeneration and cardiovascular disease.

A more detailed understanding of these mechanisms will be critical for translating the therapeutic potential of this compound into clinical applications.

References

- 1. This compound | C20H24O6 | CID 160521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. research-management.mq.edu.au [research-management.mq.edu.au]

- 4. benchchem.com [benchchem.com]

- 5. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

(+)-Isolariciresinol: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Isolariciresinol, a lignan found in various plant species, has demonstrated significant potential for therapeutic applications, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive technical overview of the existing research on this compound, including quantitative data on its bioactivity, detailed experimental protocols for its evaluation, and an exploration of its molecular mechanisms of action through key signaling pathways. While preclinical data is promising, particularly in the realms of managing oxidative stress and inflammation, further research is required to fully elucidate its anti-cancer and neuroprotective potential and to progress towards clinical evaluation. Currently, there are no registered clinical trials for this compound.

Therapeutic Potential and Mechanisms of Action

This compound exhibits a range of biological activities that suggest its potential in the prevention and treatment of various chronic diseases.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. Its antioxidant properties are central to its other therapeutic effects.

-

Direct Radical Scavenging: this compound has been shown to directly scavenge radicals, as evidenced by its activity in ABTS and DPPH radical scavenging assays.[1][2]

-

Induction of Antioxidant Enzymes: Related lignans, such as (+)-lariciresinol, have been demonstrated to increase the expression of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). This effect is mediated, at least in part, through the activation of the Nrf2 signaling pathway.[3][4]

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

-

Inhibition of Nitric Oxide (NO) Production: this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key inflammatory mediator.[1][5][6] This effect is likely mediated through the suppression of inducible nitric oxide synthase (iNOS) expression.

-

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of lignans are often attributed to their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, studies on related lignans like lariciresinol and secoisolariciresinol diglucoside (SDG) strongly suggest the inhibition of NF-κB activation and modulation of MAPK signaling as primary mechanisms.[7][8][9]

Neuroprotective Potential

The antioxidant and anti-inflammatory properties of this compound suggest its potential in neuroprotection.

-

Inhibition of Amyloid-β Aggregation: In a cell-free assay, this compound was found to inhibit the self-aggregation of amyloid-β (1-42), a key pathological event in Alzheimer's disease.[1]

-

Protection Against Neuroinflammation: The precursor to this compound, secoisolariciresinol diglucoside (SDG), has been shown to have protective effects against neuroinflammation by inhibiting leukocyte adhesion and migration across the blood-brain barrier.[10]

Anti-Cancer Potential

While research is still in its early stages, some lignans have demonstrated anti-cancer properties. The precursor, SDG, has been shown to inhibit mammary tumor growth by suppressing NF-κB signaling.[8][11] However, specific data on the cytotoxic effects of this compound against cancer cell lines is currently limited.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

| Compound | Assay | System/Cell Line | IC50 / Effective Concentration | Reference |

| This compound | ABTS Radical Scavenging | Cell-free | 19.4 µM | [1] |

| (±)-Isolariciresinol | DPPH Radical Scavenging | Cell-free | 53.0 µM | [2] |

| This compound | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | 84.45 µM | [1] |

| Isolariciresinol-type Lignan | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | 3.7 µM | [5][6] |

| Secoisolariciresinol-type Lignan | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | 7.4 µM | [5][6] |

| This compound | Inhibition of Amyloid-β (1-42) aggregation | Cell-free | 20 µM | [1] |

Signaling Pathways

The therapeutic effects of this compound are believed to be mediated through the modulation of several key intracellular signaling pathways. The following diagrams illustrate the putative mechanisms based on current research on lignans.

Antioxidant Response Pathway

Caption: Putative Nrf2-mediated antioxidant response pathway activated by this compound.

Anti-inflammatory Pathway

Caption: Inferred anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

Pro-apoptotic Pathway in Cancer Cells (Inferred)

Caption: Inferred pro-apoptotic mechanism of lignans in cancer cells via inhibition of the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (in methanol or DMSO)

-

Ascorbic acid (positive control)

-

Methanol

-

-

Procedure:

-

Prepare serial dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each sample dilution.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another method to determine the antioxidant capacity of a compound.

-

Reagents:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Trolox (positive control)

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and Trolox.

-

In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Inhibition of Nitric Oxide (NO) Production in Macrophages (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Line: RAW 264.7 murine macrophages

-

Reagents:

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition and the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Lines: Relevant cancer cell lines (e.g., MCF-7, HeLa) or neuronal cell lines (e.g., SH-SY5Y).

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

This compound stock solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Future Directions and Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential. The existing preclinical data strongly support its antioxidant and anti-inflammatory activities. However, to advance its development as a therapeutic agent, several key areas require further investigation:

-

Comprehensive Anti-Cancer Studies: A broader screening of this compound against a panel of cancer cell lines is necessary to identify potential anti-cancer applications and determine its potency.

-

In-depth Mechanistic Studies: While the involvement of key signaling pathways is inferred, direct experimental evidence of how this compound modulates NF-κB, PI3K/Akt, and MAPK pathways is crucial for understanding its precise mechanism of action.

-

Neuroprotection Models: Further studies using in vitro and in vivo models of neurodegenerative diseases are needed to validate its neuroprotective effects and elucidate the underlying mechanisms.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

-

Clinical Evaluation: Following robust preclinical evidence, well-designed clinical trials will be essential to evaluate the safety and efficacy of this compound in human subjects.

References

- 1. Network pharmacology uncovers that secoisolariciresinol diglucoside ameliorate premature ovarian insufficiency via PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Activity of (+)-Isolariciresinol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol is a naturally occurring lignan found in various plant sources, including flaxseed and sesame seeds. Lignans are a class of polyphenolic compounds that have garnered significant scientific interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antitumor effects. The antioxidant properties of these compounds are of particular interest as they can play a crucial role in mitigating oxidative stress, a pathological condition implicated in the onset and progression of numerous chronic diseases. This technical guide provides an in-depth overview of the antioxidant activity of this compound and its derivatives, presenting quantitative data, detailed experimental methodologies, and an examination of the underlying signaling pathways.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key metrics used to quantify and compare the radical scavenging activities of these compounds. A lower IC50 or EC50 value indicates a higher antioxidant potency. The following table summarizes the available quantitative data from several studies.

| Compound | Assay | IC50 / EC50 (µM) | Reference |

| (±)-Isolariciresinol | DPPH | 53.0 | |

| Schizandriside | DPPH | 34.4 | |

| Saracoside | DPPH | 28.8 | |

| Secoisolariciresinol | DPPH | 30 | |

| Secoisolariciresinol | ABTS | 80 | |

| (S,S)-Secoisolariciresinol diglucoside (natural) | DPPH | 83.94 ± 2.80 | |

| (S,S)-Secoisolariciresinol diglucoside (synthetic) | DPPH | 157.54 ± 21.30 | |

| (R,R)-Secoisolariciresinol diglucoside (synthetic) | DPPH | 123.63 ± 8.67 | |

| (S,S)-Secoisolariciresinol diglucoside (natural) | Reducing Power | 275.24 ± 13.15 | |

| (S,S)-Secoisolariciresinol diglucoside (synthetic) | Reducing Power | 292.17 ± 27.71 | |

| (R,R)-Secoisolariciresinol diglucoside (synthetic) | Reducing Power | 331.94 ± 21.21 | |

| 5-methoxy-9-β-xylopyranosyl-(-)-isolariciresinol | DPPH | 30-104 (range for 5 lignan glycosides) |

Experimental Protocols

The following sections detail the methodologies for the key assays used to evaluate the antioxidant activity of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.

-

Preparation of Test Samples: this compound or its derivatives are dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction: A specific volume of the test sample at different concentrations is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent and the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Procedure:

-

Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Similar to the DPPH assay, serial dilutions of the test compound are prepared.

-

Reaction: A small volume of the test sample is mixed with a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 10 minutes) in the dark.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated using a formula similar to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

ABTS Assay Workflow

Signaling Pathways in Antioxidant Activity

Lignans, including those structurally related to this compound, can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain lignans, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. Studies on the related lignan (+)-lariciresinol have shown that it can activate the Nrf2-mediated expression of HO-1 via the p38 signaling pathway.

Nrf2 Signaling Pathway Activation

Conclusion

This compound and its derivatives demonstrate significant antioxidant activity through direct radical scavenging and potentially through the modulation of cellular defense mechanisms like the Nrf2 signaling pathway. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for further research and development in the fields of pharmacology and nutraceuticals. The exploration of these compounds offers promising avenues for the development of novel therapeutic strategies to combat oxidative stress-related diseases. Further in vivo studies are warranted to fully elucidate the physiological relevance of these findings.

In Vivo Therapeutic Potential of (+)-Isolariciresinol and Related Lignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Isolariciresinol, a lignan found in various plant species, has garnered scientific interest for its potential therapeutic properties. However, a comprehensive review of existing literature reveals a notable scarcity of direct in vivo studies on this compound itself. The majority of research has focused on its metabolic precursors, such as secoisolariciresinol diglucoside (SDG), or structurally similar lignans. These precursors undergo significant biotransformation by gut microbiota into enterolignans, which are believed to be the primary bioactive compounds. This technical guide consolidates the available in vivo data on closely related lignans, namely isotaxiresinol and lariciresinol , to provide valuable insights into the potential physiological effects of this class of compounds. The findings from these surrogate molecules offer a foundational understanding for future research and development of this compound-based therapeutics. This document summarizes key quantitative data, detailed experimental methodologies, and elucidated signaling pathways to guide further investigation.

In Vivo Anti-Osteoporotic Effects of Isotaxiresinol

A significant in vivo study has demonstrated the anti-osteoporotic activity of isotaxiresinol, a lignan structurally related to this compound, in a rat model of postmenopausal osteoporosis.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on ovariectomized (OVX) rats treated with isotaxiresinol for six weeks.

| Parameter | Animal Model | Treatment Groups | Dosage | Duration | Key Outcomes | Reference |

| Bone Mineral Density (BMD) and Bone Mineral Content (BMC) | Ovariectomized (OVX) Wistar Rats | - Sham Control- OVX Control- Isotaxiresinol | 50 and 100 mg/kg/day (oral administration) | 6 weeks | - Increased total and cortical bone BMD and BMC compared to OVX control.- Prevention of decreases in bone strength indexes. | [1] |

| Serum Biochemical Markers | Ovariectomized (OVX) Wistar Rats | - Sham Control- OVX Control- Isotaxiresinol | 50 and 100 mg/kg/day (oral administration) | 6 weeks | - Slight increase in bone formation markers.- Significant inhibition of bone resorption markers.- No significant side effects on uterine tissue. | [1] |

Experimental Protocol: Ovariectomized Rat Model of Osteoporosis

Objective: To evaluate the effect of isotaxiresinol on bone loss in a model of postmenopausal osteoporosis.

Animal Model:

-

Species: Wistar rats.

-

Procedure: Bilateral ovariectomy (OVX) was performed to induce estrogen deficiency, mimicking postmenopausal bone loss. A sham-operated group served as a control.

Treatment Administration:

-

Compound: Isotaxiresinol.

-

Dosing: 50 and 100 mg/kg of body weight per day.

-

Route of Administration: Oral gavage.

-

Duration: 6 weeks.

Outcome Measures:

-

Bone Mineral Density (BMD) and Bone Mineral Content (BMC): Assessed for total and cortical bone.

-

Biomechanical Strength: Three bone strength indexes were measured to determine the resistance to fracture.

-

Serum Biochemical Markers: Blood samples were analyzed for markers of bone formation and resorption to understand the mechanism of action.

-

Uterine Tissue Analysis: Uterine tissue was examined to assess any potential estrogenic side effects.

In Vivo Anticancer Effects of Lariciresinol

In vivo studies on lariciresinol, another related lignan, have shown promising anticancer activity in rodent models of mammary cancer.

Quantitative Data Summary

The table below outlines the quantitative data from studies investigating the anticancer effects of lariciresinol.

| Parameter | Animal Model | Treatment Groups | Dosage/Administration | Duration | Key Outcomes | Reference |

| Tumor Growth in Carcinogen-Induced Mammary Cancer | Female Sprague-Dawley Rats with DMBA-induced mammary tumors | - Vehicle Control- Lariciresinol | 3 and 15 mg/kg of body weight/day (oral gavage) | 9 weeks | - Inhibition of tumor growth. | [1][2] |

| Tumor Growth in Human Breast Cancer Xenografts | E2-maintained ovariectomized athymic mice with orthotopic MCF-7 tumors | - Control Diet (AIN-93G)- Lariciresinol-supplemented diet | 20 and 100 mg of lariciresinol/kg of diet | 5 weeks | - Inhibition of tumor growth.- Reduced tumor angiogenesis. | [1][2] |

| Cellular Effects in Xenografts | E2-maintained ovariectomized athymic mice with orthotopic MCF-7 tumors | - Control Diet (AIN-93G)- Lariciresinol-supplemented diet | 20 and 100 mg of lariciresinol/kg of diet | 5 weeks | - Enhanced tumor cell apoptosis.- Increased estrogen receptor beta (ERβ) expression. | [1][2] |

Experimental Protocols: Mammary Cancer Models

Objective: To investigate the effects of lariciresinol on hormone-responsive mammary cancer.

2.2.1. DMBA-Induced Mammary Cancer in Rats

-

Animal Model: Female Sprague-Dawley rats.

-

Tumor Induction: Mammary tumors were induced by a single administration of the chemical carcinogen 7,12-dimethylbenz[a]anthracene (DMBA).

-

Treatment Administration:

-

Compound: Lariciresinol.

-

Dosing: 3 or 15 mg/kg of body weight daily.

-

Route of Administration: Oral gavage.

-

Duration: 9 weeks.

-

-

Outcome Measures: Tumor growth was monitored throughout the study.

2.2.2. Human MCF-7 Breast Cancer Xenografts in Athymic Mice

-

Animal Model: Ovariectomized athymic (nude) mice.

-

Tumor Implantation: Human MCF-7 breast cancer cells were implanted orthotopically into the mammary fat pad. Estrogen (E2) was supplemented to support the growth of these hormone-dependent tumors.

-

Treatment Administration:

-

Compound: Lariciresinol.

-

Dosing: Diets were supplemented with 20 or 100 mg of lariciresinol per kg of diet (AIN-93G).

-

Route of Administration: Dietary.

-

Duration: 5 weeks.

-

-

Outcome Measures:

-

Tumor growth.

-

Tumor angiogenesis (blood vessel formation).

-

Apoptosis (programmed cell death) in tumor cells.

-

Expression of estrogen receptor beta (ERβ).

-

Signaling Pathways

While direct in vivo studies on the signaling pathways of this compound are not available, in vitro studies on related lignans and their metabolites, as well as on this compound itself, have implicated several key pathways in their biological activity.

NF-κB and MAPK Signaling in Inflammation

In vitro studies have shown that lignans and related phenolic compounds can modulate inflammatory responses by targeting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Caption: Potential inhibition of inflammatory pathways by this compound.

Apoptosis Signaling in Cancer

In vitro studies on lariciresinol have suggested that its anticancer effects are mediated, in part, through the induction of apoptosis. The mitochondrial-mediated (intrinsic) pathway of apoptosis is a likely target.

Caption: Mitochondrial-mediated apoptosis induced by lariciresinol.

Discussion and Future Directions

The compiled data on isotaxiresinol and lariciresinol provide compelling evidence for the potential of this class of lignans in the treatment of osteoporosis and cancer. The observed in vivo efficacy of these related compounds strongly suggests that this compound warrants further investigation.

Future research should prioritize direct in vivo studies of this compound to determine its pharmacokinetic profile, bioavailability, and efficacy in various disease models. Key areas of investigation should include:

-

Pharmacokinetics and Metabolism: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its conversion to enterolignans in vivo.

-

Anti-inflammatory Effects: Evaluation of this compound in animal models of inflammatory diseases, such as arthritis and inflammatory bowel disease.

-

Anticancer Activity: Investigation of its efficacy in various cancer models, including both hormone-dependent and -independent tumors.

-

Metabolic Effects: Assessment of its potential to modulate metabolic parameters in models of metabolic syndrome, such as obesity and type 2 diabetes.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways affected by this compound and its metabolites in vivo.

By building upon the foundational knowledge provided in this guide, the scientific community can work towards unlocking the full therapeutic potential of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+)-Isolariciresinol and its Glycoside Forms

Abstract

This compound is a naturally occurring lignan found in a variety of plant species. As a member of the phytoestrogen family, it, along with its glycosidic derivatives, has garnered significant scientific interest for its diverse biological activities, primarily its potent antioxidant and anti-inflammatory properties.[1][2] This document provides a comprehensive technical overview of this compound, covering its chemical properties, biosynthesis, mechanisms of action, and relevant experimental methodologies. Quantitative data from various studies are summarized, and key molecular pathways and experimental workflows are visually represented to facilitate a deeper understanding for research and development applications.

Chemical and Physical Properties